2-(3-(Methylsulfonyl)propyl)pyrrolidine
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Overview
Description
2-(3-(Methylsulfonyl)propyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their diverse biological activities and functional properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylsulfonyl)propyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 3-chloropropyl methyl sulfone under basic conditions. The reaction typically proceeds as follows:
Reactants: Pyrrolidine and 3-chloropropyl methyl sulfone.
Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate.
Procedure: The reactants are mixed in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), and heated to a suitable temperature (e.g., 60-80°C) for several hours.
Product Isolation: The product is isolated by standard workup procedures, including extraction, washing, and purification by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methylsulfonyl)propyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the methylsulfonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionslow temperature, inert atmosphere.
Substitution: Amines, thiols; conditionsbasic or acidic medium, appropriate solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-(3-(Methylsulfonyl)propyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(3-(Methylsulfonyl)propyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, lacking the methylsulfonyl group.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-dione: A diketone derivative of pyrrolidine.
Uniqueness
2-(3-(Methylsulfonyl)propyl)pyrrolidine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and potential biological activities. This functional group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-(3-methylsulfonylpropyl)pyrrolidine |
InChI |
InChI=1S/C8H17NO2S/c1-12(10,11)7-3-5-8-4-2-6-9-8/h8-9H,2-7H2,1H3 |
InChI Key |
BSLKOZUGDYWKBC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCC1CCCN1 |
Origin of Product |
United States |
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